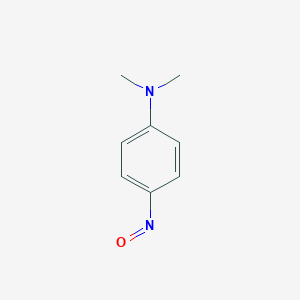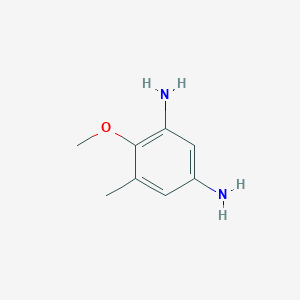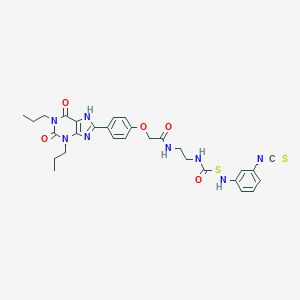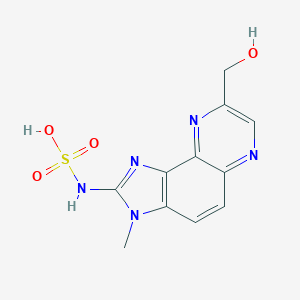![molecular formula C18H15ClN6OS2 B045072 1-(3-Chlorphenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}harnstoff CAS No. 1057249-41-8](/img/structure/B45072.png)
1-(3-Chlorphenyl)-3-{5-[2-(Thieno[3,2-D]pyrimidin-4-Ylamino)ethyl]-1,3-Thiazol-2-Yl}harnstoff
Übersicht
Beschreibung
SNS-314 ist ein potenter und selektiver Inhibitor der Aurora-Familie von Serin/Threonin-Kinasen, zu der Aurora-A, Aurora-B und Aurora-C gehören . Diese Kinasen spielen eine entscheidende Rolle bei der Regulierung der Zellteilung, einschließlich der Zentrosomenreifung, der Bildung des mitotischen Spindelapparats und der Zytokinese . Aufgrund ihrer häufigen Überexpression in verschiedenen menschlichen Krebsarten gelten Aurora-Kinasen als vielversprechende Angriffspunkte für Medikamente .
Herstellungsmethoden
Die Synthese von SNS-314 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Reaktion unter bestimmten Bedingungen . Die Verbindung wird typischerweise durch eine Reihe von Reaktionen hergestellt, die die Bildung von Thieno[3,2-d]pyrimidin- und Thiazol-Derivaten umfassen . Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung von Ausbeute und Reinheit, wobei häufig fortschrittliche Reinigungsverfahren und strenge Reaktionskontrollen eingesetzt werden .
Wissenschaftliche Forschungsanwendungen
SNS-314 hat ein breites therapeutisches Potenzial und wird derzeit in der Behandlung von fortgeschrittenen soliden Tumoren untersucht . Es hat in Kombination mit gängigen Chemotherapeutika in Zellkultur- und Xenograft-Modellen signifikante antiproliferative Wirkungen gezeigt . Die Verbindung wird auch auf ihre potenzielle Synergie mit Mikrotubuli-gerichteten Wirkstoffen untersucht, um die Wirksamkeit von Behandlungen wie Docetaxel und Vincristin zu verbessern . Darüber hinaus wird SNS-314 auf seine Anwendungen in verschiedenen Bereichen untersucht, darunter Chemie, Biologie, Medizin und Industrie .
Wirkmechanismus
SNS-314 entfaltet seine Wirkung durch Hemmung der Aurora-Kinasen A, B und C, die für die Zellteilung entscheidend sind . Durch die Blockierung dieser Kinasen stört SNS-314 den mitotischen Spindel-Assemblierungspunkt und verhindert die Zytokinese, was zu mehreren Runden der Endoreplikation und schließlich zum Zelltod führt . Dieser Mechanismus ist besonders effektiv in Tumorzellen, die Aurora-Kinasen überexprimieren, was SNS-314 zu einem vielversprechenden Kandidaten für die Krebstherapie macht .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidines, have been reported to exhibit diverse biological activities . They are known to interact with various targets, including tyrosine kinases and cyclin-dependent kinases (CDK4) .
Mode of Action
Thieno[3,2-d]pyrimidines are known to inhibit their targets, leading to various downstream effects .
Biochemical Pathways
For instance, they can inhibit tyrosine kinases and CDK4, affecting cell proliferation and cell cycle regulation .
Result of Action
Compounds with similar structures, such as thieno[3,2-d]pyrimidines, have been reported to exhibit antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Vorbereitungsmethoden
The synthesis of SNS-314 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions . The compound is typically prepared through a series of reactions that include the formation of thieno[3,2-d]pyrimidine and thiazole derivatives . Industrial production methods focus on optimizing yield and purity, often involving the use of advanced purification techniques and stringent reaction controls .
Analyse Chemischer Reaktionen
SNS-314 unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Vergleich Mit ähnlichen Verbindungen
SNS-314 ist einzigartig in seiner potenten und selektiven Hemmung aller drei Aurora-Kinase-Isoformen (A, B und C) . Eine weitere vergleichbare Verbindung ist ZM447439, das hauptsächlich auf Aurora-B abzielt . Die unterschiedliche Selektivität und Potenz von SNS-314 machen es zu einer wertvollen Ergänzung des Arsenals von Aurora-Kinase-Inhibitoren .
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[5-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6OS2/c19-11-2-1-3-12(8-11)24-17(26)25-18-21-9-13(28-18)4-6-20-16-15-14(5-7-27-15)22-10-23-16/h1-3,5,7-10H,4,6H2,(H,20,22,23)(H2,21,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAYAUAZLLLJJGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC=C(S2)CCNC3=NC=NC4=C3SC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20147269 | |
| Record name | SNS 314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The process of cell division, or mitosis, plays a critical role in the uncontrolled proliferation that is a hallmark of cancer. During mitosis, a cell aligns duplicate copies of its DNA along a mitotic spindle and subdivides itself through a process called cytokinesis, creating two identical daughter cells. This process is often poorly regulated in cancer, leading to rapid proliferation and tissue growth. Aurora kinases (A, B, and C) play important, though differentiated, roles in mitosis. Aurora A controls the formation of the spindle assembly, while Aurora B ensures that the DNA is appropriately aligned and that cytokinesis proceeds successfully. Less is known about Aurora C, though it is thought to serve many of the same functions as Aurora B. Elevated expression of Aurora A has been detected in a high percentage of colon, breast, ovarian, gastric, and pancreatic tumors. Aurora B and C are also expressed at high levels in primary tumors. Given the central roles of all three Aurora kinases in regulating mitosis and the association between their overexpression and tumorigenesis, they are being evaluated as potential targets in cancer therapy. SNS-314 is a potent inhibitor of all 3 Aurora kinases. Cells treated with SNS-314 make additional copies of their DNA, but are unable to create functional spindle assemblies or replicate. As a result, these cells are unable to progress, and ultimately die by a variety of mechanisms. Since most normal cells are not undergoing mitosis in their normal settings, SNS-314 is expected to affect only highly proliferating tissues, particularly tumor tissues. SNS-314 is being tested in a Phase 1 trial in patients with advanced solid tumor malignancies. | |
| Record name | SNS-314 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1057249-41-8 | |
| Record name | SNS 314 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1057249418 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNS-314 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06134 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SNS 314 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20147269 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNS-314 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/802IFJ0Z8X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


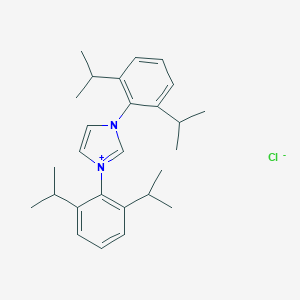
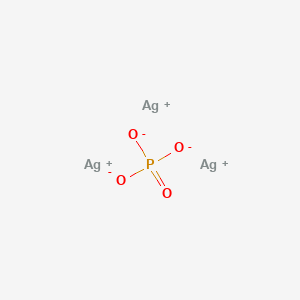

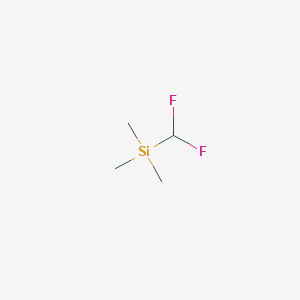


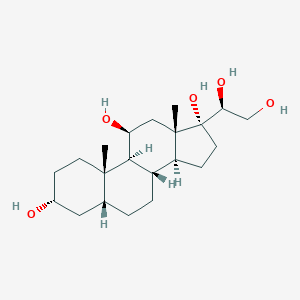

![4,5,7-Trimethyl-2-[(4-sulfamoylbenzyl)amino]-1,3-benzothiazol-6-yl methylcarbamate](/img/structure/B45006.png)
